![molecular formula C12H13FN2O3S B2678136 2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride CAS No. 2411254-15-2](/img/structure/B2678136.png)

2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

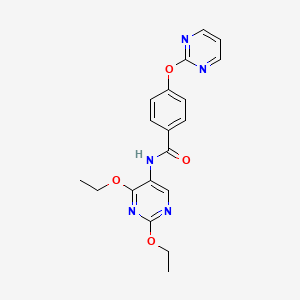

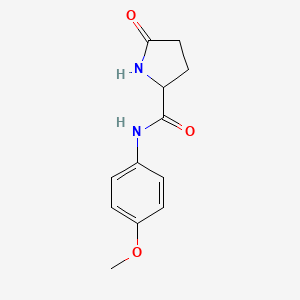

2-Oxospiro[1H-indole-3,4’-piperidine]-1’-sulfonyl fluoride is a complex organic compound. It is a type of spirooxindole, a structural motif found in natural and non-natural products . Spirooxindoles are of interest due to their challenging architecture and because many of these scaffolds exhibit interesting biological activity .

Synthesis Analysis

The synthesis of highly functionalized 2-oxospiro[indole-3,4’-piperidine] has been reported via the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method provides a promising asymmetric synthesis of these appealing spirooxindole skeletons .Molecular Structure Analysis

The molecular structure of 2-Oxospiro[1H-indole-3,4’-piperidine]-1’-sulfonyl fluoride is complex and involves a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure is a central skeleton of many alkaloids with potential pharmaceutical activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxospiro[1H-indole-3,4’-piperidine]-1’-sulfonyl fluoride include the reaction of an enamine with isatylidene malononitrile derivatives . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has also been developed .Direcciones Futuras

The moderate but promising enantioselectivity observed in the synthesis of 2-Oxospiro[1H-indole-3,4’-piperidine]-1’-sulfonyl fluoride opens the door to a new area of research for the asymmetric construction of these appealing spirooxindole skeletons . Future research could focus on improving the enantioselectivity of the synthesis process and exploring the potential biological activities of these compounds.

Propiedades

IUPAC Name |

2-oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3S/c13-19(17,18)15-7-5-12(6-8-15)9-3-1-2-4-10(9)14-11(12)16/h1-4H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXDSDVSXRJYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC2=O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2678062.png)

![2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2678066.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2678068.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2678071.png)

![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)